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Introduction

Tebideutorexant, also known as JNJ-61393215, is a novel, orally active small molecule under
investigation for the treatment of major depressive disorder and anxiety disorders. Developed
by Janssen Pharmaceuticals, it functions as a selective antagonist of the orexin-1 receptor
(OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their
receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and stress responses.
Overactivity of the orexin system, particularly through the OX1R, has been implicated in the
pathophysiology of anxiety and panic disorders. By selectively targeting and blocking the
OX1R, Tebideutorexant represents a promising therapeutic approach with a distinct
mechanism of action from currently available treatments. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical and pharmacological
properties, and the underlying mechanism of action of Tebideutorexant.

Chemical Structure and Identifiers

Tebideutorexant possesses a complex chemical structure featuring a deuterated 2-
azabicyclo[2.2.1]heptane core. The systematic IUPAC name for Tebideutorexant is
{(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-ylJoxy-2-azabicyclo[2.2.1]heptan-2-yl}-
[3-fluoro-2-(pyrimidin-2-yl)phenyllmethanone.[1]
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Identifier Value

{(1S,4R,6R)-3,3-dideuterio-6-[5-

trifluoromethyl)pyridin-2-ylJoxy-2-
IUPAC Name ( YOPY Yljoxy

azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-

(pyrimidin-2-yl)phenyllmethanone[1]

[2H]C1([2H])[C@H]2C--INVALID-LINK----
SMILES INVALID-LINK--N1C(=0)clceec(F)cl-

clnccenl[l]

CAS Number 1637681-55-0[1]
Molecular Formula C23H16D2F4N4O2[1]
Molar Mass 460.428 g-mol~1[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Tebideutorexant, such as its
octanol-water partition coefficient (logP), acid dissociation constant (pKa), and aqueous
solubility, are not publicly available at this time, which is common for investigational
compounds. However, based on its chemical structure, which contains both lipophilic
(trifluoromethylphenyl, fluorophenyl) and polar (pyrimidine, amide, ether) moieties, it is
expected to have moderate lipophilicity, influencing its absorption, distribution, metabolism, and
excretion (ADME) profile.

Pharmacological Properties

Tebideutorexant is a selective and high-affinity antagonist of the orexin-1 receptor (OX1R).[2]
Its mechanism of action involves competitively blocking the binding of the endogenous
neuropeptides orexin-A and orexin-B to the OX1R, thereby attenuating the downstream
signaling cascade.

Binding Affinity

Preclinical in vitro studies have quantified the binding affinity of Tebideutorexant for human
and rat orexin receptors.
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Selectivity (OX1R

Receptor pKi (mean = SEM) pKB (mean * SEM) vs. OX2R)
Human OX1R 8.17 + 0.09[2] 7.76 + 0.05[2] ~112-fold
Human OX2R 6.12[2]

Rat OX1R 8.13 + 0.09[2] 7.72 +0.12[2]

pKi represents the negative logarithm of the inhibition constant, and pKB represents the
negative logarithm of the functional equilibrium dissociation constant. A higher value indicates
greater binding affinity.

Pharmacokinetics

A Phase 1 single ascending dose study in healthy male volunteers provided key
pharmacokinetic parameters for Tebideutorexant.

Dose Tmax (h) Cmax (ng/mL) Half-life (h)
1 mg 1.0 - 2.25[3][4] 1.4[3][4] 13.6 - 24.6[1][3][4]
90 mg 1.0 - 2.25[3][4] 136.8[3][4] 13.6 - 24.6[1][3][4]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.

Mechanism of Action and Signaling Pathway

The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq
protein. Upon binding of orexin-A or orexin-B, the Gq protein is activated, which in turn
stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the
release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+,
activates protein kinase C (PKC), which then phosphorylates various downstream targets,
leading to neuronal excitation.
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Tebideutorexant, as a selective OX1R antagonist, competitively inhibits the initial step of this
cascade, preventing orexin-induced activation of the Gg-PLC-IP3/DAG pathway and the
subsequent rise in intracellular calcium and neuronal activation.
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Figure 1: Orexin-1 Receptor Signaling Pathway and Antagonism by Tebideutorexant.
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Experimental Protocols

Detailed, proprietary experimental protocols for Tebideutorexant are not publicly available.
The following are representative methodologies for key experiments based on standard
practices in the field for characterizing selective orexin receptor antagonists.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.
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Figure 2: General Workflow for a Radioligand Binding Assay.
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Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases
in intracellular calcium.
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Figure 3: General Workflow for a Calcium Mobilization Assay.
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Clinical Development

Tebideutorexant has been evaluated in a Phase 2a, double-blind, placebo-controlled clinical
trial as an adjunctive treatment for adults with major depressive disorder with anxious distress.
The primary endpoint of this study was the change from baseline in the Montgomery-Asberg
Depression Rating Scale (MADRS) total score. While the study did not meet its primary
endpoint, the safety and tolerability profile of Tebideutorexant was consistent with previous
findings.[3]

Conclusion

Tebideutorexant is a potent and selective orexin-1 receptor antagonist with a well-defined
chemical structure and mechanism of action. Its ability to selectively block the OX1R signaling
pathway provides a targeted approach to modulating the orexin system, which is implicated in
stress and arousal. While further clinical investigation is needed to fully elucidate its therapeutic
potential, the data gathered to date provide a strong foundation for its continued development.
This technical guide summarizes the current public knowledge of Tebideutorexant, offering a
valuable resource for researchers and clinicians in the field of neuroscience and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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